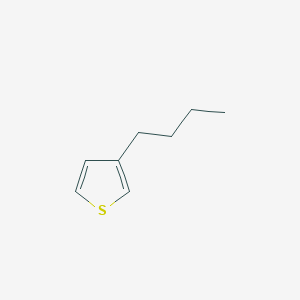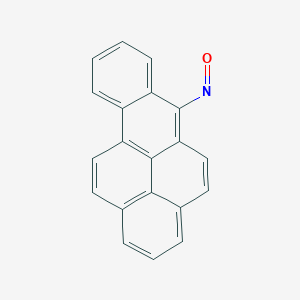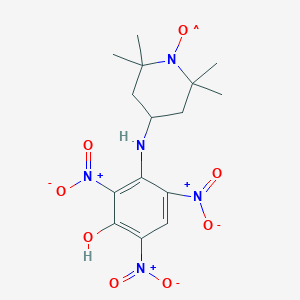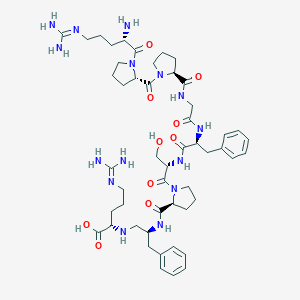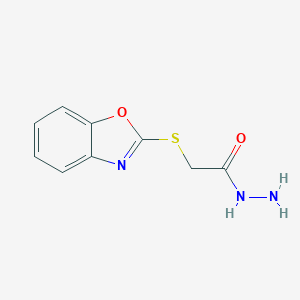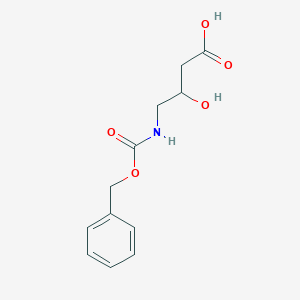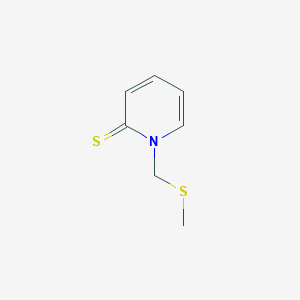
1-(Methylsulfanylmethyl)pyridine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Utibaprilat is a thiadiazoline angiotensin-converting enzyme inhibitor with antihypertensive activity. It competitively binds to and inhibits angiotensin-converting enzyme, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Utibaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an overall reduction in blood pressure .
Méthodes De Préparation
The synthesis of Utibaprilat involves several steps, starting with the preparation of the thiadiazoline ring. The synthetic route typically includes the reaction of a suitable amine with a carboxylic acid derivative to form an amide, followed by cyclization to form the thiadiazoline ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production .
Analyse Des Réactions Chimiques
Utibaprilat undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Utibaprilat into its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties. .
Applications De Recherche Scientifique
Utibaprilat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying angiotensin-converting enzyme inhibitors and their interactions with various substrates.
Biology: Investigated for its effects on cellular processes related to blood pressure regulation and cardiovascular health.
Medicine: Explored as a potential therapeutic agent for treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
Utibaprilat exerts its effects by inhibiting angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. By blocking this conversion, Utibaprilat prevents the vasoconstrictive actions of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include angiotensin-converting enzyme and the pathways involved in the renin-angiotensin-aldosterone system .
Comparaison Avec Des Composés Similaires
Utibaprilat is similar to other angiotensin-converting enzyme inhibitors, such as enalaprilat and lisinopril. it has unique structural features that may contribute to its specific binding affinity and inhibitory potency. The comparison highlights its uniqueness in terms of its thiadiazoline ring structure and its specific interactions with angiotensin-converting enzyme .
Similar Compounds
- Enalaprilat
- Lisinopril
- Captopril
Propriétés
Numéro CAS |
120665-44-3 |
|---|---|
Formule moléculaire |
C7H9NS2 |
Poids moléculaire |
171.3 g/mol |
Nom IUPAC |
1-(methylsulfanylmethyl)pyridine-2-thione |
InChI |
InChI=1S/C7H9NS2/c1-10-6-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 |
Clé InChI |
AUVNLIAQZFHPPE-UHFFFAOYSA-N |
SMILES |
CSCN1C=CC=CC1=S |
SMILES canonique |
CSCN1C=CC=CC1=S |
Synonymes |
2(1H)-Pyridinethione, 1-[(methylthio)methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
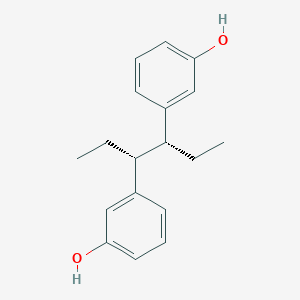
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
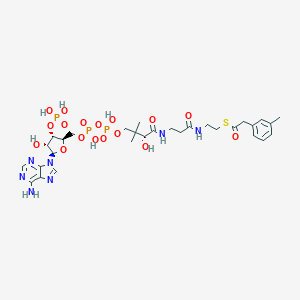
![3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B39374.png)
